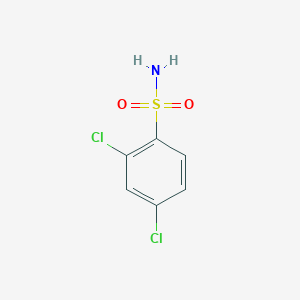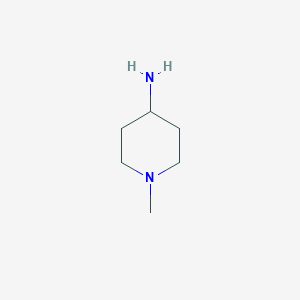
2,3-Dichlorobenzenesulfonyl chloride
Übersicht
Beschreibung
2,3-Dichlorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl3O2S and its molecular weight is 245.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- Electron Diffraction and Quantum-Chemical Study : The molecular structure of related compounds like 2-chlorobenzenesulfonyl chloride was analyzed using electron diffraction and quantum-chemical methods, revealing significant structural parameters and internal rotation barriers of the sulfonyl chloride group (Petrova et al., 2008).
Key Intermediate in Drug Synthesis
- Development of Preparation Methods : A scalable process was developed for the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a derivative used as a key building block in several drug candidates (Meckler & Herr, 2012).
Chlorinating Agent in Organic Synthesis
- Efficient Chlorination of Aldehydes : Trichloromethanesulfonyl chloride, a closely related compound, was found effective for α-chlorination of aldehydes, offering advantages in product workup and minimizing toxic waste formation (Jimeno, Cao, & Renaud, 2016).
Chemical Transformations and Synthesis
- Formation of Chlorinated Aromatic Compounds : Studies showed the role of chloride ion in enhancing dye decoloration in advanced oxidation processes, leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).
- Synthesis of Privileged Scaffolds : Polymer-supported benzenesulfonamides, prepared from immobilized amines and nitrobenzenesulfonyl chloride, were used in chemical transformations for the synthesis of diverse scaffolds (Fülöpová & Soural, 2015).
Safety and Hazards
2,3-Dichlorobenzenesulfonyl chloride is a dangerous compound. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
Wirkmechanismus
Target of Action
Sulfonyl chlorides, in general, are known to react with amines to form sulfonamides . Therefore, it can be inferred that the primary targets of 2,3-Dichlorobenzenesulfonyl chloride could be amines present in various biochemical systems.
Mode of Action
This compound is likely to interact with its targets (amines) through a nucleophilic substitution reaction. In this reaction, the amine acts as a nucleophile and attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and the release of a chloride ion .
Biochemical Pathways
Sulfonamides are known to inhibit bacterial enzymes, thus affecting the synthesis of folic acid, a crucial component for DNA replication .
Result of Action
Based on its potential to form sulfonamides, it could inhibit certain bacterial enzymes, affecting the synthesis of folic acid and thus inhibiting dna replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical entities in the environment. For instance, the compound is known to be a solid at room temperature .
Eigenschaften
IUPAC Name |
2,3-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQODWTNHDKDHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002670 | |
| Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82417-45-6 | |
| Record name | 2,3-Dichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82417-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














